5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a morpholinyl group attached to a benzoic acid core. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorophenylmethanol and 3-methoxybenzaldehyde. These intermediates undergo various reactions, including condensation, reduction, and substitution, to form the final product. Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-[({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Halogenation and other substitution reactions can be performed using reagents like hydrochloric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, bromine
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols or amines.
Scientific Research Applications
5-[({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
- **4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
Uniqueness
Compared to similar compounds, 5-[({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H27ClN2O5 |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
5-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H27ClN2O5/c1-32-24-4-2-3-19(25(24)34-17-18-5-7-20(27)8-6-18)16-28-21-9-10-23(22(15-21)26(30)31)29-11-13-33-14-12-29/h2-10,15,28H,11-14,16-17H2,1H3,(H,30,31) |
InChI Key |
JGUUEPRKVINMME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O |
Origin of Product |
United States |
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